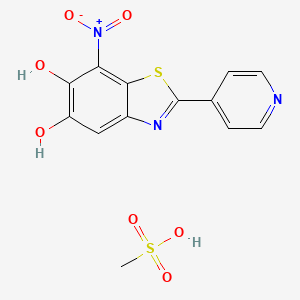

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol

Description

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol is a synthetic organic compound featuring a benzothiazole core substituted with nitro (-NO₂), pyridin-4-yl, and diol (-OH) groups, paired with methanesulfonic acid (MSA) as a counterion. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to intercalate DNA or inhibit enzymes like topoisomerases . Methanesulfonic acid, a strong organic acid, is commonly used to stabilize ionic forms of basic compounds, improve solubility in polar solvents, and enhance chromatographic behavior .

Properties

CAS No. |

921196-81-8 |

|---|---|

Molecular Formula |

C13H11N3O7S2 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol |

InChI |

InChI=1S/C12H7N3O4S.CH4O3S/c16-8-5-7-11(9(10(8)17)15(18)19)20-12(14-7)6-1-3-13-4-2-6;1-5(2,3)4/h1-5,16-17H;1H3,(H,2,3,4) |

InChI Key |

WCXWCPODXYQLOG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CN=CC=C1C2=NC3=CC(=C(C(=C3S2)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol typically involves multiple steps. One common method includes the nitration of 2-pyridin-4-yl-1,3-benzothiazole-5,6-diol followed by the introduction of the methanesulfonic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzothiazole ring.

Reduction: This can reduce the nitro group to an amine, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methanesulfonic acid;7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the benzothiazole class, which includes derivatives like 2-(4-aminophenyl)-6-methoxybenzothiazole and 7-nitro-1,3-benzothiazol-2-amine. Key structural differences include:

- The nitro group at position 7 contrasts with amino or methoxy groups in analogues, which may reduce metabolic stability but increase electrophilicity .

- Counterion Choice: Methanesulfonic acid is less corrosive than triflic acid (CF₃SO₃H) and offers better solubility in aqueous-organic mobile phases compared to hydrochloride salts, as noted in pharmacopeial methods .

Physicochemical Properties

- Solubility: MSA improves aqueous solubility relative to neutral benzothiazoles. For example, a related compound, 7-nitro-2-phenyl-1,3-benzothiazole-5,6-diol, exhibits poor solubility in water (<1 mg/mL) but dissolves readily in MSA-containing solvents (e.g., 2-propanol/tert-butylmethyl ether mixtures) .

- Stability: The diol groups may render the compound prone to oxidation compared to non-hydroxylated analogues. MSA stabilizes the ionic form, reducing degradation under acidic conditions.

Analytical Characterization

- Chromatography : MSA-based mobile phases (e.g., Solution A: 0.5 mL MSA in 1 L water; Solution B: 0.5 mL MSA in 1 L acetonitrile) are effective for separating polar benzothiazoles, achieving resolution >2.0 for diol-containing derivatives . In contrast, acetic acid or phosphate buffers may cause peak tailing for such compounds.

- Crystallography : Structural determination of similar benzothiazoles often relies on SHELX software (e.g., SHELXL for refinement), which handles complex substituents and counterions robustly . For instance, SHELXL’s constraints for disordered nitro or pyridyl groups are critical for accurate bond-length analysis.

Biological Activity

Methanesulfonic acid; 7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a nitro group and a pyridine moiety, which are known to enhance biological activity. The general structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including methanesulfonic acid; 7-nitro-2-pyridin-4-yl-1,3-benzothiazole-5,6-diol. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.

Key Findings:

- Cell Lines Tested: The compound has shown significant activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines.

- Mechanism of Action: The compound induces apoptosis and cell cycle arrest, which was confirmed through Western blot analysis showing inhibition of the AKT and ERK signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Apoptosis induction |

| A549 | 2.0 | Cell cycle arrest |

| H1299 | 1.5 | Inhibition of AKT/ERK |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a promising candidate for treating conditions characterized by both inflammation and cancer.

Research Insights:

- Cytokine Inhibition: At concentrations of 1, 2, and 4 µM, the compound significantly decreased IL-6 and TNF-α levels in treated cells .

Study 1: Dual Action in Cancer Therapy

A study conducted on benzothiazole derivatives demonstrated that the lead compound exhibited both anticancer and anti-inflammatory properties. The results indicated that these compounds could serve as dual-action agents in cancer therapy by targeting both tumor growth and inflammatory responses .

Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that the compound's ability to inhibit key signaling pathways (AKT and ERK) is crucial for its effectiveness against cancer cell proliferation . This suggests that modifications to the benzothiazole structure could enhance its therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.